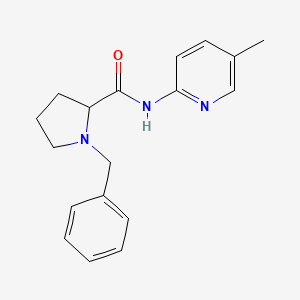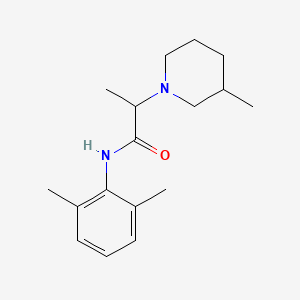
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyrrole-based class of DPP-4 inhibitors, which have been developed as a treatment for type 2 diabetes.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves the inhibition of the 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide enzyme. 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide is responsible for the breakdown of incretin hormones, which are important regulators of glucose metabolism. By blocking the breakdown of incretin hormones, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can increase insulin secretion and decrease glucagon secretion, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its effects on glucose metabolism, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors have been shown to improve endothelial function, reduce inflammation, and improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on glucose metabolism are well understood. However, one limitation of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in lab experiments is that they may not fully mimic the effects of incretin hormones, which are complex regulators of glucose metabolism.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide and other 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors. One area of research is the development of more potent and selective 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors on cardiovascular outcomes and other health outcomes in patients with type 2 diabetes. Finally, there is a need for more research on the effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in other populations, such as patients with impaired glucose tolerance or patients with type 1 diabetes.
Synthesemethoden
The synthesis of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves several steps, including the reaction of 3-bromo-2,5-dimethylpyrrole with 3-isopropylphenylboronic acid, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with 3-amino-4-methylbenzoic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. This compound is a 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitor, which works by blocking the enzyme responsible for the breakdown of incretin hormones. Incretin hormones are important regulators of glucose metabolism, and by blocking their breakdown, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can improve glucose control in patients with type 2 diabetes.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12(2)15-6-5-7-17(9-15)23-13(3)8-18(14(23)4)19(24)22-16-10-20-21-11-16/h5-12H,1-4H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOZJBUNNLCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)

![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)